molecular formula C20H25N3O2 B2979789 (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1799270-63-5

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No. B2979789
CAS RN: 1799270-63-5
M. Wt: 339.439
InChI Key: ZXBNXRCZXCOCPX-ZHACJKMWSA-N
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Description

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
BenchChem offers high-quality (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of acrylamide derivatives, including compounds with furan and pyrazole moieties, is a significant area of research. These compounds are synthesized through various chemical reactions, including cycloadditions and Knoevenagel condensations, to explore their structural and functional properties. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted to establish their structural frameworks based on elemental analysis and spectral data, such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Similarly, the formation of functionalized cyclopentenes through catalytic asymmetric cycloaddition of acrylamides with an allenoate highlights the versatility of acrylamide derivatives in synthesizing complex molecular structures (Han, Wang, Zhong, & Lu, 2011).

Biological Activities

Research into the cytotoxicity of acrylamide derivatives against various cell lines is an essential aspect of understanding their potential therapeutic applications. Studies have shown that certain acrylamide derivatives exhibit in vitro cytotoxic activity against cancer cell lines, indicating their potential in cancer research and therapy. For instance, the synthesis and in vitro cytotoxic activities of new heteroarylacrylonitriles have been explored, demonstrating their potency against human cancer cell lines and suggesting a relationship between their structure and cytotoxic activity (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Mechanistic Studies

Mechanistic studies involving acrylamide derivatives also form a significant part of scientific research. These studies aim to understand the reactions and processes at a molecular level, contributing to the development of more efficient synthetic routes and understanding the compound's behavior under different conditions. For example, the mechanically facilitated retro [4+2] cycloadditions study provides insights into the behavior of polymer chains containing acrylamide derivatives, highlighting the role of mechanical force in driving chemical reactions (Wiggins, Syrett, Haddleton, & Bielawski, 2011).

properties

IUPAC Name

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-19(15-8-9-15)13-16(21-22)14-23(17-5-2-3-6-17)20(24)11-10-18-7-4-12-25-18/h4,7,10-13,15,17H,2-3,5-6,8-9,14H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBNXRCZXCOCPX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide

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